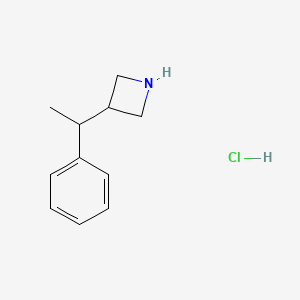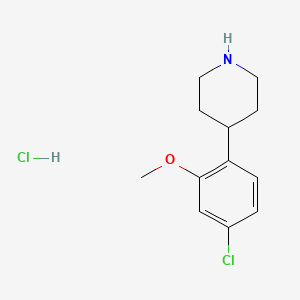![molecular formula C8H8F3NO B13604303 4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene](/img/no-structure.png)
4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a hydroxyamino methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene typically involves the introduction of the trifluoromethyl group and the hydroxyamino methyl group onto the benzene ring. One common method involves the reaction of 4-(Trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(Trifluoromethyl)-1-[(nitroso)methyl]benzene or 4-(Trifluoromethyl)-1-[(nitro)methyl]benzene.
Reduction: Formation of 4-(Trifluoromethyl)-1-[(amino)methyl]benzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyamino group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
- 4-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)aniline
- 4-(Trifluoromethyl)phenol
Comparison: 4-(Trifluoromethyl)-1-[(hydroxyamino)methyl]benzene is unique due to the presence of both the trifluoromethyl and hydroxyamino methyl groups. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, 4-(Trifluoromethyl)benzaldehyde lacks the hydroxyamino group, which limits its reactivity and potential applications. Similarly, 4-(Trifluoromethyl)aniline and 4-(Trifluoromethyl)phenol have different functional groups, leading to variations in their chemical behavior and biological activity.
特性
分子式 |
C8H8F3NO |
|---|---|
分子量 |
191.15 g/mol |
IUPAC名 |
N-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-12-13/h1-4,12-13H,5H2 |
InChIキー |
XBVCFMXLPMBKCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13604223.png)







![Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13604271.png)




